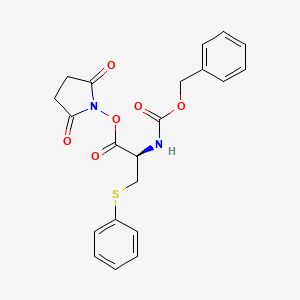
(R)-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring, a benzyloxycarbonyl-protected amino group, and a phenylthio substituent, making it a versatile molecule for synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions.
Introduction of the Benzyloxycarbonyl Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base like triethylamine.
Attachment of the Phenylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a thiophenol derivative under mild conditions.
Industrial Production Methods
In an industrial setting, the production of ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation or treatment with strong acids like trifluoroacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl-protected amino group or the phenylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) for hydrogenation, trifluoroacetic acid.
Substitution: Thiophenol, halides, bases like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Deprotected amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving proteases that recognize the benzyloxycarbonyl-protected amino group. It can also serve as a probe to investigate the role of sulfur-containing compounds in biological systems.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the phenylthio group can impart bioactivity, making it a candidate for drug development.
Industry
In the industrial sector, ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism by which ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate exerts its effects depends on its specific application. In enzymatic reactions, the benzyloxycarbonyl group can act as a protecting group, preventing unwanted side reactions. The phenylthio group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.
相似化合物的比较
Similar Compounds
®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(methylthio)propanoate: Similar structure but with a methylthio group instead of a phenylthio group.
®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylseleno)propanoate: Contains a phenylseleno group instead of a phenylthio group.
Uniqueness
The presence of the phenylthio group in ®-2,5-dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-(phenylthio)propanoate imparts unique chemical properties, such as increased stability and specific reactivity patterns, distinguishing it from its analogs. This makes it particularly useful in applications where these properties are desirable.
属性
分子式 |
C21H20N2O6S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate |
InChI |
InChI=1S/C21H20N2O6S/c24-18-11-12-19(25)23(18)29-20(26)17(14-30-16-9-5-2-6-10-16)22-21(27)28-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,27)/t17-/m0/s1 |
InChI 键 |
VSLRVFRDBZJFLF-KRWDZBQOSA-N |
手性 SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


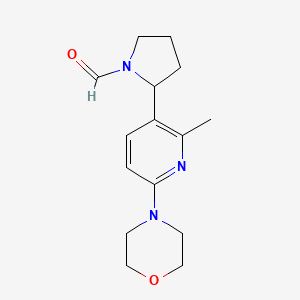
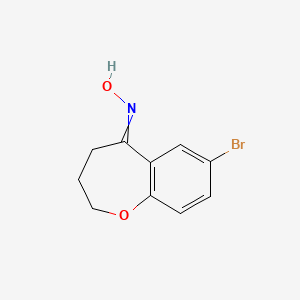
![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B11819143.png)
![[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate](/img/structure/B11819146.png)
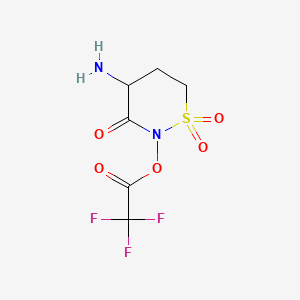

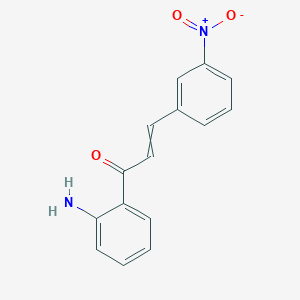

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-2-yl)acetic acid](/img/structure/B11819165.png)



![[4-[[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride](/img/structure/B11819192.png)

